

Technical Guide: Patent Landscape of a Quinazoline-Based KRAS G12C Inhibitor

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Compound of Interest		
Compound Name:	KRAS G12C inhibitor 46	
Cat. No.:	B12398363	Get Quote

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This technical guide provides an in-depth overview of the patent information for a specific KRAS G12C inhibitor, designated as Compound 46 in patent WO2015054572A1. While specific quantitative biological data for Compound 46 is not publicly available within the patent documentation, this guide offers a comprehensive look at its chemical synthesis, the experimental context for its evaluation, and the broader signaling pathways it is designed to target.

Core Patent Information

Compound 46 is disclosed in patent WO2015054572A1, titled "Inhibitors of kras g12c".[1] This patent describes a series of compounds with activity against the G12C mutant of the KRAS protein. These compounds are designed as electrophilic molecules capable of forming a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein.[1]

The disclosed compounds, including Compound 46, are based on a quinazoline scaffold. This class of inhibitors is designed to target the inducible allosteric switch II pocket (S-IIP) of the inactive, GDP-bound form of KRAS G12C.[2][3][4] By covalently binding to Cysteine-12, these inhibitors lock the KRAS protein in an inactive state, thereby preventing downstream signaling that promotes cell proliferation and survival.

While the patent provides a general framework for the biological activity of the compound series, specific IC50 or other quantitative potency metrics for Compound 46 are not explicitly



detailed in the public documentation.

Experimental Protocols

The evaluation of quinazoline-based KRAS G12C inhibitors like Compound 46 typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. The following are representative experimental protocols relevant to this class of compounds.

Biochemical Assays

- 1. KRAS G12C Nucleotide Exchange Assay:
- Objective: To measure the ability of the inhibitor to prevent the exchange of GDP for GTP, thus locking KRAS G12C in its inactive state.
- Methodology:
 - Purified, recombinant KRAS G12C protein is pre-incubated with varying concentrations of the test compound.
 - The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled non-hydrolyzable GTP analog (e.g., mant-GTP).
 - The increase in fluorescence, which corresponds to the binding of mant-GTP to KRAS
 G12C, is monitored over time using a fluorescence plate reader.
 - The rate of nucleotide exchange is calculated, and the IC50 value for the inhibitor is determined.
- 2. Mass Spectrometry-Based Covalent Binding Assay:
- Objective: To confirm the covalent modification of KRAS G12C by the inhibitor and to determine the kinetics of the reaction.
- Methodology:



- Recombinant KRAS G12C protein is incubated with the test compound for various time points.
- The reaction is quenched, and the protein is analyzed by liquid chromatography-mass spectrometry (LC-MS).
- The mass spectra are analyzed to detect the mass shift corresponding to the covalent adduction of the inhibitor to the protein.
- The percentage of modified protein at each time point is used to calculate the rate of covalent modification.

Cell-Based Assays

- 1. p-ERK Inhibition Assay:
- Objective: To assess the inhibitor's ability to block the downstream MAPK signaling pathway in KRAS G12C mutant cancer cell lines.
- · Methodology:
 - KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are treated with a dose range of the test compound for a specified period.
 - Cell lysates are prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using an immunoassay, such as a Meso Scale Discovery (MSD) assay or Western blotting.
 - The ratio of p-ERK to total ERK is calculated, and the IC50 value for p-ERK inhibition is determined.
- 2. Cell Proliferation/Viability Assay:
- Objective: To determine the effect of the inhibitor on the growth and survival of KRAS G12C mutant cancer cells.
- Methodology:



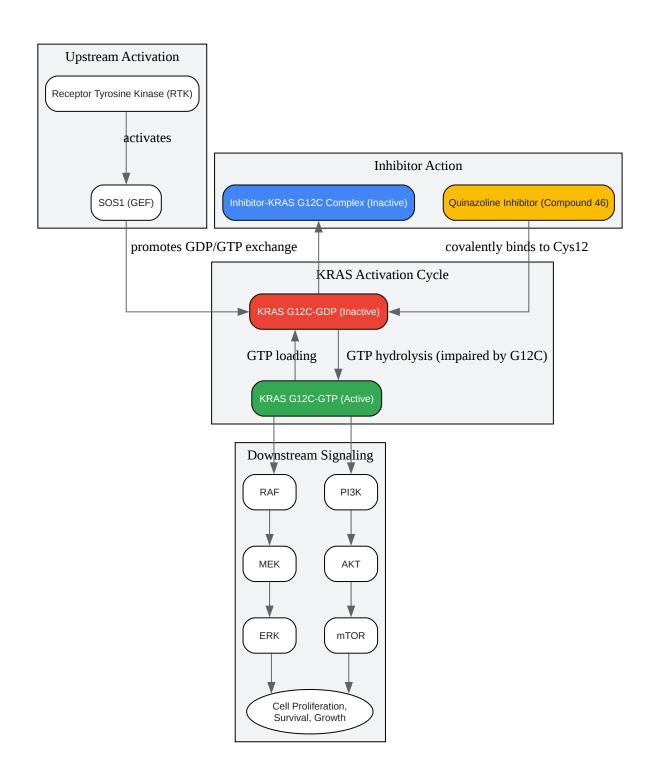
- KRAS G12C mutant and KRAS wild-type cancer cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations.
- After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels.
- The luminescence signal, which is proportional to the number of viable cells, is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.

Signaling Pathway and Mechanism of Action

KRAS is a key molecular switch in cellular signaling. In its active, GTP-bound state, it activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.

Covalent inhibitors like the quinazoline series described in WO2015054572A1 are designed to bind to the inactive, GDP-bound form of KRAS G12C. By forming a permanent covalent bond with the mutant cysteine, they prevent the protein from being activated, thus blocking downstream signaling.





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Caption: KRAS G12C signaling and inhibition by a covalent binder.



Summary

Compound 46, as disclosed in patent WO2015054572A1, represents a quinazoline-based covalent inhibitor of KRAS G12C. While specific biological data for this compound remains proprietary, this guide provides a framework for understanding its patented chemical space, the experimental methodologies used to characterize such inhibitors, and the critical signaling pathways they are designed to disrupt. This information serves as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

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